molecular formula C6H6N2O2 B1224216 cis-Urocanic acid CAS No. 7699-35-6

cis-Urocanic acid

Cat. No.: B1224216
CAS No.: 7699-35-6
M. Wt: 138.12 g/mol
InChI Key: LOIYMIARKYCTBW-UPHRSURJSA-N
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Mechanism of Action

Target of Action

Cis-Urocanic acid (cis-UCA) primarily targets the 5-HT 2A receptor . It acts as an agonist of this receptor, which plays a crucial role in the immune system . It is also known to interact with immune cells locally and systemically to generate T cells with suppressor function .

Mode of Action

Cis-UCA interacts with its targets by acting as an immunosuppressant . It is capable of transporting protons from the mildly acidic extracellular medium into the cell cytosol . This results in intracellular acidification, which suppresses many cellular activities . Blocking the 5-HT 2A receptor has been shown to reduce cis-UCA mediated photocarcinogenesis .

Biochemical Pathways

Cis-UCA affects several biochemical pathways. It promotes the ERK and JNK signalling pathways by efficiently inhibiting the activity of serine/threonine and tyrosine phosphatases . The immunomodulatory effects of cis-UCA are complex and also involve other pathways . At low levels, it shows anti-inflammatory actions and may be protective against UV damage in the cornea and retina .

Pharmacokinetics

The pharmacokinetics of cis-UCA have been studied in clinical trials. It was found that cis-UCA remained close to endogenous levels in plasma and urine . The fraction of the administered drug excreted into urine over the total collection period ranged from 3.2% to 61.6% of the last dose and from 1.1% to 20.5% of the daily dose .

Result of Action

The action of cis-UCA results in both apoptotic and necrotic cell death . It rapidly impairs the metabolic activity of cells and causes them to arrest in the cell cycle . It also inhibits the proliferation and survival of certain carcinoma cells . At the molecular level, cis-UCA induces immunosuppression and has been implicated in the development of skin cancer .

Action Environment

The action of cis-UCA is influenced by environmental factors such as ultraviolet (UV) radiation. UV radiation leads to the interconversion of the two stereoisomers trans-UCA and cis-UCA . The cis form, which is able to induce immunosuppression, is produced by UV irradiation of trans-urocanic acid, a metabolite naturally formed in the body from histidine . The action spectrum for the production of cis-UCA is most effective within the UVB waveband at 280–310 nm .

Biochemical Analysis

Biochemical Properties

cis-Urocanic acid is involved in various biochemical reactions, primarily through its ability to transport protons from the mildly acidic extracellular medium into the cell cytosol. This proton transport leads to intracellular acidification, which can suppress several cellular activities . The compound interacts with enzymes such as serine/threonine and tyrosine phosphatases, inhibiting their activity and thereby affecting cell signaling pathways . Additionally, this compound interacts with proteins involved in the immune response, contributing to its immunosuppressive effects .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In cancer cells, it induces both apoptotic and necrotic cell death by impairing metabolic activity and arresting the cell cycle . The compound influences cell signaling pathways, such as the ERK and JNK pathways, by inhibiting phosphatase activity . This inhibition leads to changes in gene expression and cellular metabolism, ultimately suppressing cell proliferation and promoting apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to transport protons into the cell cytosol, leading to intracellular acidification . This acidification affects various cellular processes, including enzyme activity and cell signaling pathways. This compound inhibits serine/threonine and tyrosine phosphatases, which in turn activates the ERK and JNK pathways . These pathways play a crucial role in regulating cell proliferation, apoptosis, and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation . Long-term exposure to this compound has been shown to have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce immunosuppression without significant toxicity . At higher doses, this compound can cause adverse effects, including increased cell death and tissue damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to histidine metabolism. It is synthesized from histidine and can be further metabolized into other compounds . The compound interacts with enzymes such as urocanase, which catalyzes the conversion of urocanic acid to formiminoglutamic acid . These interactions can affect metabolic flux and the levels of various metabolites in the cell .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cell membranes, allowing it to accumulate in specific cellular compartments . The distribution of this compound can influence its localization and activity within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects . This localization is crucial for its activity and function, as it allows this compound to interact with specific biomolecules and cellular structures .

Chemical Reactions Analysis

Properties

IUPAC Name

(Z)-3-(1H-imidazol-5-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIYMIARKYCTBW-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316398
Record name cis-Urocanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7699-35-6
Record name cis-Urocanic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7699-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-Urocanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007699356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Urocanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIS-UROCANIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LM7WD7VIC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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